molecular formula C9H12BrNO B13274710 (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine

Cat. No.: B13274710
M. Wt: 230.10 g/mol
InChI Key: DDOJRMAWVRDIQG-LURJTMIESA-N
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Description

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine typically involves the bromination of a suitable precursor, followed by the introduction of the methoxy group and the amine group. One common synthetic route includes:

    Bromination: The starting material, 4-methoxyphenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Reduction: The resulting 2-bromo-4-methoxyphenylacetic acid is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

    Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxyphenylethan-1-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide, thiols, or amines are employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: 4-methoxyphenylethan-1-amine.

    Substitution: Various substituted phenylethan-1-amines depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the interactions of phenethylamines with biological receptors.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine
  • (1S)-1-(2-fluoro-4-methoxyphenyl)ethan-1-amine
  • (1S)-1-(2-iodo-4-methoxyphenyl)ethan-1-amine

Uniqueness

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1S)-1-(2-bromo-4-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12BrNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI Key

DDOJRMAWVRDIQG-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)OC)Br)N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Br)N

Origin of Product

United States

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